N-(4-methylpentan-2-yl)cyclopentanamine
Description
N-(4-methylpentan-2-yl)cyclopentanamine is a secondary amine featuring a cyclopentane ring linked to a branched 4-methylpentan-2-yl substituent. Its synthesis often involves nucleophilic substitution or reductive amination, with yields influenced by steric hindrance from the branched alkyl chain .
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-(4-methylpentan-2-yl)cyclopentanamine |
InChI |
InChI=1S/C11H23N/c1-9(2)8-10(3)12-11-6-4-5-7-11/h9-12H,4-8H2,1-3H3 |
InChI Key |
YCZHEERCPPSCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpentan-2-yl)cyclopentanamine typically involves the reaction of cyclopentanone with an appropriate amine under reductive amination conditions. The reaction can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpentan-2-yl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-(4-methylpentan-2-yl)cyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-methylpentan-2-yl)cyclopentanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
a. N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)
- Structure : Contains a phenylenediamine backbone with a dimethylbutyl group.
- Role : Widely used as a tire antioxidant.
- Toxicity: Transformation products (e.g., 2-anilino-5-[(4-methylpentan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione) are implicated in aquatic toxicity, causing cardiac and developmental abnormalities in fish .
b. N-(4-methylpentan-2-yl)-10H-phenothiazin-3-amine
- Structure: Phenothiazine core with the same 4-methylpentan-2-yl substituent.
- Role: Potential antioxidant or photostabilizer in polymers.
- Contrast: The phenothiazine moiety enhances radical scavenging capacity compared to the simpler cyclopentanamine structure .
Radiolabeled Derivatives in Biomedical Research
a. N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine
- Structure : Cyclopentanamine linked to a fluorinated pyridinylphenyl group.
- Application : Radiolabeled with carbon-11 for NMDA receptor imaging.
- Performance : Achieved 49% radiochemical yield and >99% purity, indicating favorable labeling efficiency .
- Contrast: The fluorophenyl group enhances blood-brain barrier penetration compared to non-fluorinated analogues like N-(4-methylpentan-2-yl)cyclopentanamine .
Sulfonamide and Aryl-Substituted Analogues
a. N-[(4-Ethylphenyl)methyl]cyclopentanamine
b. N-[(4-nitrophenyl)methyl]cyclopentanamine
Toxicity and Environmental Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
